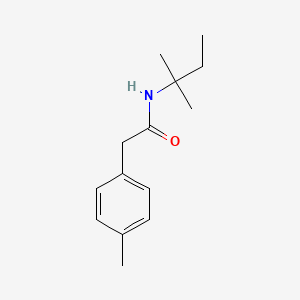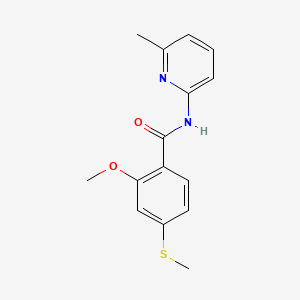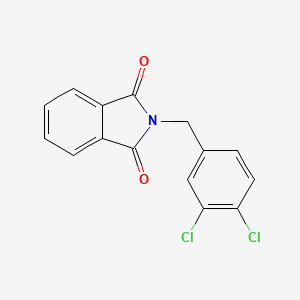![molecular formula C12H14BrNO2 B5783132 1-[(4-bromophenoxy)acetyl]pyrrolidine](/img/structure/B5783132.png)
1-[(4-bromophenoxy)acetyl]pyrrolidine
Vue d'ensemble
Description
1-[(4-bromophenoxy)acetyl]pyrrolidine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known by its chemical name, 1-(4-Bromophenoxy)-2-(pyrrolidin-1-yl)ethanone, and is a white crystalline powder that is soluble in organic solvents.
Mécanisme D'action
The mechanism of action of 1-[(4-bromophenoxy)acetyl]pyrrolidine is not fully understood, but it is believed to act as a modulator of various signaling pathways involved in cellular processes such as proliferation, differentiation, and apoptosis. This compound has been shown to inhibit the activity of various enzymes and proteins involved in these pathways, leading to the suppression of tumor growth and the promotion of neuronal survival.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects, including the inhibition of cell proliferation, induction of cell cycle arrest, and promotion of apoptosis in cancer cells. This compound has also been shown to promote neuronal survival and protect against oxidative stress-induced cell death in neuronal cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[(4-bromophenoxy)acetyl]pyrrolidine in lab experiments is its potential as a drug candidate for the treatment of various diseases. However, one of the main limitations is the lack of knowledge regarding its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are numerous future directions for the research on 1-[(4-bromophenoxy)acetyl]pyrrolidine, including the identification of its specific targets and pathways, the optimization of its therapeutic potential, and the development of more efficient synthesis methods. Additionally, further studies are needed to investigate the potential applications of this compound in other fields, such as biochemistry and pharmacology.
Applications De Recherche Scientifique
1-[(4-bromophenoxy)acetyl]pyrrolidine has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most significant areas of research has been in the field of medicinal chemistry, where this compound has shown promise as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
2-(4-bromophenoxy)-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c13-10-3-5-11(6-4-10)16-9-12(15)14-7-1-2-8-14/h3-6H,1-2,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQYDVFUCBOCMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-chlorophenyl)thio]-N-methylpropanamide](/img/structure/B5783055.png)


![4-cyano-2-fluoro-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5783075.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-3-phenylpropanamide](/img/structure/B5783089.png)

![N'-{4-methoxy-3-[(2-pyridinylthio)methyl]benzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B5783109.png)


![N-(4-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5783145.png)

![6-(2-naphthyl)-2,3-dihydro-5H-[1,4]dithiino[2,3-c]pyrrole-5,7(6H)-dione](/img/structure/B5783156.png)
![3-ethoxy-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5783164.png)